molecular formula C12H8BrN3O B13876847 5-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole

5-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole

Cat. No.: B13876847
M. Wt: 290.11 g/mol
InChI Key: BDAWDQDCXFTOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole: is a heterocyclic compound that features both a benzimidazole and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of bromine and hydroxyl groups in the molecule provides it with distinctive reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and 5-bromo-2-nitroaniline.

    Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the benzimidazole ring.

    Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

    Substitution: Formation of substituted benzimidazole derivatives.

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of deoxygenated benzimidazole derivatives.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

5-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Material Science: Investigated for its potential use in organic electronics and as a building block for functional materials.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-aryl benzimidazoles: These compounds share the benzimidazole core but differ in the substitution pattern on the aromatic ring.

    Pyrimido[1,2-a]benzimidazoles: These compounds have a fused pyrimidine ring instead of a pyridine ring.

    N-(Pyridin-2-yl)alkyl/arylamide derivatives: These compounds feature a pyridine ring but differ in the amide linkage.

Uniqueness

5-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and biological activity. Its dual functionality allows for versatile chemical modifications and a broad range of applications in various fields.

Properties

Molecular Formula

C12H8BrN3O

Molecular Weight

290.11 g/mol

IUPAC Name

5-bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole

InChI

InChI=1S/C12H8BrN3O/c13-9-3-4-11-10(6-9)15-12(16(11)17)8-2-1-5-14-7-8/h1-7,17H

InChI Key

BDAWDQDCXFTOQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2O)C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.